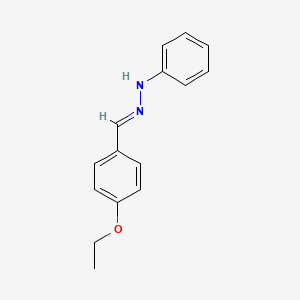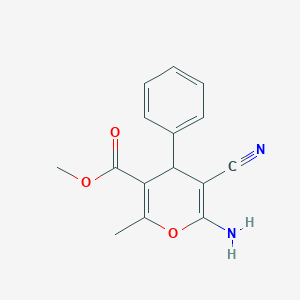![molecular formula C13H9NO3S B11554712 6-Methyl-1-(2-thenylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11554712.png)
6-Methyl-1-(2-thenylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1Z)-6-METHYL-1-[(THIOPHEN-2-YL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is a complex heterocyclic compound that features a furo[3,4-c]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both furan and pyridine rings, along with a thiophene substituent, contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-6-METHYL-1-[(THIOPHEN-2-YL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to enhance the yield and reduce reaction time .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of multicomponent reactions and the use of efficient catalysts and solvents can be adapted for larger-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
Chemistry: The compound is used in the synthesis of complex polyheterocycles, which are valuable in the development of new materials and catalysts.
Biology and Medicine: Due to its unique structure, the compound has potential applications in drug discovery and development. It can serve as a scaffold for designing molecules with biological activity, such as antimicrobial or anticancer agents.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, including conductive polymers and organic semiconductors.
作用机制
The mechanism of action of (1Z)-6-METHYL-1-[(THIOPHEN-2-YL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of multiple heteroatoms and conjugated systems suggests potential interactions with nucleophilic and electrophilic sites in biological molecules.
相似化合物的比较
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Thiophenes (CHEBI:26961)
Uniqueness: (1Z)-6-METHYL-1-[(THIOPHEN-2-YL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE stands out due to its combination of furan, pyridine, and thiophene rings, which confer unique electronic and steric properties. This makes it a versatile scaffold for various chemical transformations and applications in different fields.
属性
分子式 |
C13H9NO3S |
|---|---|
分子量 |
259.28 g/mol |
IUPAC 名称 |
(1Z)-6-methyl-1-(thiophen-2-ylmethylidene)-5H-furo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C13H9NO3S/c1-7-5-9-10(6-8-3-2-4-18-8)17-13(16)11(9)12(15)14-7/h2-6H,1H3,(H,14,15)/b10-6- |
InChI 键 |
DPTJBTYIXPIUOZ-POHAHGRESA-N |
手性 SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C\C3=CC=CS3 |
规范 SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B11554633.png)


![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11554657.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11554662.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11554670.png)
![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11554674.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11554677.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11554684.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11554691.png)
![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11554696.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11554698.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B11554703.png)
![N-benzyl-6-[(2E)-2-(3,4-diethoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11554738.png)
